3-(Di-tert-butylphosphino)propane-1-sulfonic acid

Catalog No.
S771727
CAS No.
1055888-89-5
M.F
C11H25O3PS
M. Wt
268.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Di-tert-butylphosphino)propane-1-sulfonic acid

CAS Number

1055888-89-5

Product Name

3-(Di-tert-butylphosphino)propane-1-sulfonic acid

IUPAC Name

3-ditert-butylphosphanylpropane-1-sulfonic acid

Molecular Formula

C11H25O3PS

Molecular Weight

268.36 g/mol

InChI

InChI=1S/C11H25O3PS/c1-10(2,3)15(11(4,5)6)8-7-9-16(12,13)14/h7-9H2,1-6H3,(H,12,13,14)

InChI Key

JPNPRWMRUCIEMN-UHFFFAOYSA-N

SMILES

CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C

Canonical SMILES

CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C

Molecular Structure Analysis

The key feature of 3-(di-tert-butylphosphino)propane-1-sulfonic acid is its bifunctional structure. It combines a di-tert-butylphosphine group, which acts as a donor ligand in catalysis, with a propanesulfonic acid group []. The tert-butyl groups (tBu) on the phosphorous atom are bulky and electron-donating, influencing the electronic properties of the phosphine group. The propanesulfonic acid group provides water solubility and a site for potential hydrogen bonding [].


Chemical Reactions Analysis

The primary application of 3-(di-tert-butylphosphino)propane-1-sulfonic acid is in palladium-catalyzed cross-coupling reactions. These reactions involve the formation of a carbon-carbon bond between two organic molecules using a palladium catalyst and supporting ligands []. The specific mechanism involves a catalytic cycle where the phosphine group of 3-(di-tert-butylphosphino)propane-1-sulfonic acid binds to the palladium center, affecting its reactivity []. However, the detailed mechanism for this specific ligand is not widely reported in the available literature.


Physical And Chemical Properties Analysis

  • Solubility: The presence of the sulfonic acid group suggests some water solubility [].
  • Stability: The molecule is likely moisture and air sensitive due to the phosphine group [].
  • Melting point and Boiling point: Data not available.

As mentioned previously, 3-(di-tert-butylphosphino)propane-1-sulfonic acid functions as a ligand in palladium-catalyzed cross-coupling reactions. The phosphine group donates electrons to the palladium center, altering its electronic state and facilitating the activation of the organic substrates involved in the reaction []. The detailed mechanistic pathway for this specific ligand is not widely documented.

  • Phosphine group: Organophosphines can be toxic and irritating [].
  • Sulfonic acid group: Sulfonic acids can be corrosive and irritating [].

Palladium-Catalyzed Cross-Coupling Reactions

-(Di-tert-butylphosphino)propane-1-sulfonic acid, also referred to as 3-((tert-Butyl)phosphonio)propane-1-sulfonic acid, finds application in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [1]. These reactions form new carbon-carbon bonds between two different organic molecules. 3-(Di-tert-butylphosphino)propane-1-sulfonic acid acts as a ligand, a molecule that binds to the central metal atom (palladium in this case) and influences the reactivity of the catalyst [1]. The specific properties of the ligand, such as the steric bulk of the tert-butyl groups, can influence the reaction rate, product selectivity, and overall efficiency of the cross-coupling process.

Here are some examples of palladium-catalyzed cross-coupling reactions where 3-(Di-tert-butylphosphino)propane-1-sulfonic acid can be employed:

  • Suzuki-Miyaura coupling: This reaction involves coupling between a boronic acid and a halide (chloride, bromide, iodide) .
  • Stille coupling: This reaction involves coupling between an organic tin reagent and a halide .
  • Sonogashira coupling: This reaction involves coupling between a terminal alkyne and a halide .

XLogP3

1.1

Dates

Modify: 2023-08-15

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